
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is an organic compound characterized by a cyclopentenone ring substituted with a methyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement, which is a reaction of furylcarbinols with acids to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as zinc chloride (ZnCl2) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Piancatelli rearrangement processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-5-oxocyclopent-1-en-1-yl)acetic acid.
Reduction: (2-Methyl-5-oxocyclopent-1-en-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity, including cytotoxic properties against cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in designing anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins through Michael addition, leading to the inhibition of protein function and induction of cellular stress . This mechanism is particularly relevant in its cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate: A structurally similar compound with a butyrate ester group instead of an aldehyde group.
(5-Methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another related compound with a similar cyclopentenone core but different substituents.
Uniqueness
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
58282-77-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-(2-methyl-5-oxocyclopenten-1-yl)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(6)4-5-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HIYMZAOJPYQVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
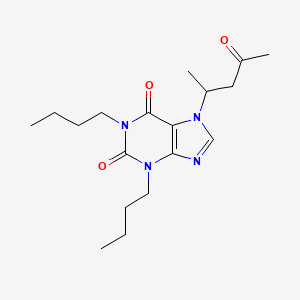

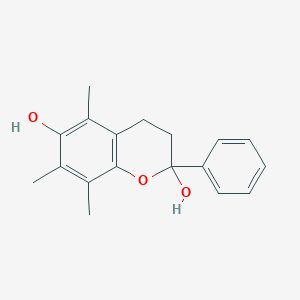
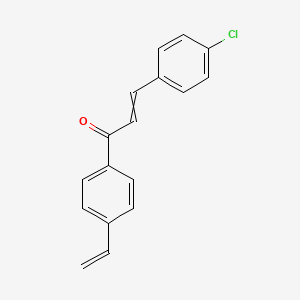
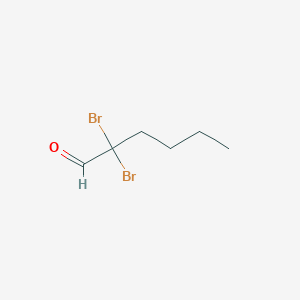
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

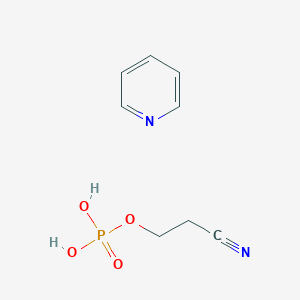
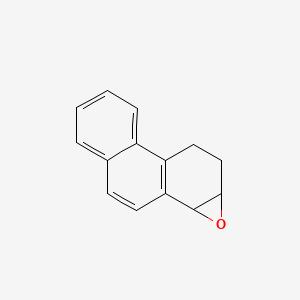
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
